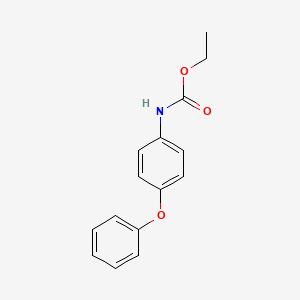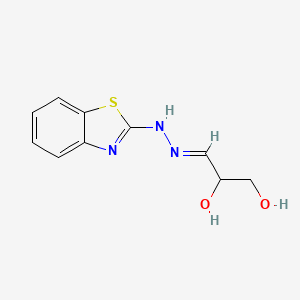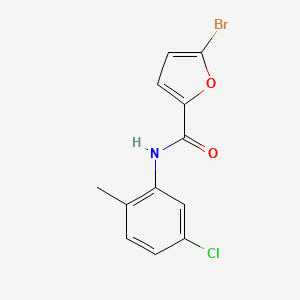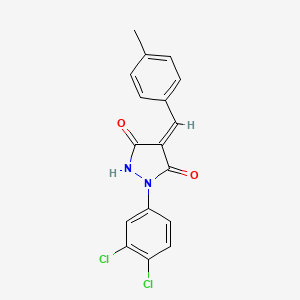
2-chloro-N-isobutyl-4-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-isobutyl-4-methylbenzamide, commonly known as Chloramben, is a herbicide that is widely used in agriculture to control weeds. It belongs to the family of anilide herbicides, which are known for their selective action on broadleaf weeds. Chloramben is a white crystalline powder that is soluble in water and organic solvents.
Mécanisme D'action
Chloramben works by inhibiting the growth of weeds. It interferes with the normal functioning of the plant by disrupting the synthesis of proteins and DNA. Chloramben is absorbed by the roots and leaves of the plant and translocated throughout the plant. It accumulates in the meristematic tissues, where it inhibits cell division and growth.
Biochemical and Physiological Effects
Chloramben has been shown to have a number of biochemical and physiological effects on plants. It inhibits the activity of the enzyme acetolactate synthase, which is involved in the biosynthesis of branched-chain amino acids. This leads to a depletion of these amino acids, which are essential for protein synthesis and cell division. Chloramben also disrupts the synthesis of DNA and RNA, which are essential for cell growth and replication.
Avantages Et Limitations Des Expériences En Laboratoire
Chloramben has several advantages for use in lab experiments. It is a selective herbicide, which means that it can be used to control specific weeds without damaging the crop. It is also relatively inexpensive and easy to apply. However, Chloramben has some limitations for use in lab experiments. It is toxic to some crops and can cause phytotoxicity if applied at high concentrations. It is also highly soluble in water, which can lead to leaching and runoff.
Orientations Futures
There are several future directions for research on Chloramben. One area of interest is the development of new formulations that are more effective and less toxic. Another area of research is the identification of new targets for herbicidal action. This could involve the discovery of new enzymes or metabolic pathways that are essential for plant growth and development. Finally, research could focus on the environmental impact of Chloramben and other herbicides, with the aim of developing more sustainable and eco-friendly alternatives.
Conclusion
In conclusion, Chloramben is a widely used herbicide that has been extensively studied for its herbicidal properties. It works by inhibiting the growth of weeds by disrupting the synthesis of proteins and DNA. Chloramben has several advantages for use in lab experiments, but also has some limitations. There are several future directions for research on Chloramben, including the development of new formulations and the identification of new targets for herbicidal action.
Méthodes De Synthèse
Chloramben can be synthesized by reacting 4-chloro-3-nitrobenzoic acid with isobutylamine in the presence of a reducing agent such as iron powder. The reaction is carried out under acidic conditions, and the resulting product is purified by recrystallization.
Applications De Recherche Scientifique
Chloramben has been extensively studied for its herbicidal properties. It is used to control weeds in various crops, including soybeans, corn, wheat, and cotton. Chloramben is effective against several broadleaf weeds, including pigweed, lambsquarters, and velvetleaf.
Propriétés
IUPAC Name |
2-chloro-4-methyl-N-(2-methylpropyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO/c1-8(2)7-14-12(15)10-5-4-9(3)6-11(10)13/h4-6,8H,7H2,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQWCFWHPEZLBCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NCC(C)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 3-({[(3-fluorophenyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5889440.png)
![6-{[4-chloro-6-(dimethylamino)-1,3,5-triazin-2-yl]oxy}-2-methylpyridazin-3(2H)-one](/img/structure/B5889444.png)


![4-allyl-5-{[(2,4-dichlorobenzyl)thio]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B5889463.png)
![2-{[4-allyl-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5889468.png)
![4-allyl-3-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-5-phenyl-4H-1,2,4-triazole](/img/structure/B5889475.png)



![1-(4-methylphenyl)-2-[(2,5,6-trimethylthieno[2,3-d]pyrimidin-4-yl)thio]ethanone](/img/structure/B5889533.png)
![(2-chloro-6-methylindolo[1,2-c]quinazolin-12-yl)formamide](/img/structure/B5889540.png)